molecular formula C13H8F3NO3 B6319358 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid CAS No. 76053-41-3

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid

Cat. No.: B6319358
CAS No.: 76053-41-3
M. Wt: 283.20 g/mol
InChI Key: NKYMRHVYVJMYFD-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives. It has the molecular formula C13H8F3NO3 and a molecular weight of 283.20 g/mol. This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with malonic acid in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-keto-5-(3-trifluoromethylphenyl)nicotinic acid, while reduction of the nitro group can produce 2-amino-5-(3-trifluoromethylphenyl)nicotinic acid.

Scientific Research Applications

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid
  • 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid
  • 2-Hydroxy-5-(3-difluoromethylphenyl)nicotinic acid

Uniqueness

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYMRHVYVJMYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435033
Record name 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76053-41-3
Record name 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.32 g. of 1,2-dihydro-2-oxo-5-[3-(trifluoromethyl)phenyl]-3-pyridinecarbonitrile and 140 ml. of 1:1 concentrated hydrochloric acid and glacial acetic acid is heated at reflux temperature for 16 hours. A white solid is separated which is collected by filtration and is washed with water and ethanol to give 1.05 g. of the product of the Example m.p. 295°-298° C. dec.
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